5-(3-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Description
Significance of Pyrimidinedione Derivatives in Advanced Chemical Synthesis and Bioactivity Research
The pyrimidinedione ring system, a core component of nucleobases like thymine (B56734) and uracil (B121893), is a privileged scaffold in medicinal chemistry. researchgate.net This structural motif is integral to the chemistry of life, forming the backbone of nucleic acids. researchgate.net Beyond their fundamental biological role, synthetic pyrimidinedione derivatives have been extensively explored for their therapeutic potential. gsconlinepress.com These compounds are recognized for a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects. gsconlinepress.comjuniperpublishers.comjuniperpublishers.com
The versatility of the pyrimidinedione core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for bioactivity screening. juniperpublishers.comjuniperpublishers.com Researchers have developed numerous synthetic routes to access diverse derivatives, which have led to the discovery of potent agents, including inhibitors of HIV reverse transcriptase and other crucial enzymes. nih.govnih.gov The established biological relevance and synthetic tractability of pyrimidinediones make them a cornerstone of modern drug discovery and bioactivity research. researchgate.netgsconlinepress.com
Table 1: Examples of Bioactive Pyrimidinedione Derivatives
| Compound Name | Core Structure | Notable Bioactivity |
|---|---|---|
| 5-Fluorouracil (B62378) | Pyrimidinedione | Anticancer nih.govresearchgate.net |
| Zidovudine (AZT) | Pyrimidinedione | Anti-HIV mdpi.com |
| Terbacil | Pyrimidinedione | Herbicide mdpi.com |
| Barbitone | Pyrimidinedione | Hypnotic Sedative researchgate.net |
The Strategic Role of Fluorine in Modulating Pyrimidine (B1678525) Core Properties and Interactions
The introduction of fluorine into organic molecules, particularly into bioactive scaffolds like pyrimidinedione, is a widely used strategy in medicinal chemistry. tandfonline.com Fluorine, being the most electronegative element, imparts unique properties to the parent molecule without significantly increasing its size, as its van der Waals radius is similar to that of hydrogen. tandfonline.commdpi.com
The strategic placement of fluorine can profoundly influence a molecule's physicochemical and biological characteristics:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.commdpi.com This can block metabolic "soft spots" in a drug candidate, prolonging its half-life. pharmacyjournal.org
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption. pharmacyjournal.orgbenthamscience.com
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the pyrimidine ring, affecting the acidity (pKa) of nearby functional groups. tandfonline.comacs.org This modulation can influence how the molecule interacts with its biological target. mdpi.com
Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.combenthamscience.com
These effects have driven a steady increase in the number of fluorinated compounds approved as therapeutic agents. pharmacyjournal.org
Table 2: Key Properties of Fluorine in a Medicinal Chemistry Context
| Property | Value/Description | Significance in Drug Design |
|---|---|---|
| Electronegativity | 3.98 (Pauling scale) | Alters electron distribution, pKa, and dipole moments. pharmacyjournal.org |
| Van der Waals Radius | 1.47 Å | Similar to hydrogen (1.20 Å), allowing for isosteric replacement without steric hindrance. tandfonline.com |
| C-F Bond Strength | ~116 kcal/mol | Confers high metabolic stability. mdpi.com |
| Lipophilicity Contribution | Increases overall molecular lipophilicity. | Can improve membrane permeability and absorption. mdpi.combenthamscience.com |
Contextualizing 5-(3-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione within the Broader Class of Fluorinated Pyrimidinediones
The compound this compound belongs to the class of 5-aryl-pyrimidinediones, a subset of the broader family of fluorinated pyrimidinediones. Its structure features a pyrimidinedione (uracil) core, which is known for its diverse biological activities. The key modification is the attachment of a 3-fluorophenyl group at the C5 position of the pyrimidine ring.
This specific substitution pattern positions the compound at the intersection of two important structural classes in medicinal chemistry:
5-Substituted Pyrimidinediones: Modifications at the 5-position of the uracil ring are common in the design of therapeutic agents. For instance, 5-fluorouracil (5-FU) is a widely used anticancer drug where a single fluorine atom at the C5 position leads to potent inhibition of thymidylate synthase. nih.govmdpi.com Another example, 5-(Trifluoromethyl)uracil, also demonstrates the impact of a fluorine-containing group at this position. nist.govnist.gov
Fluorinated Aryl Moieties: The presence of a fluorophenyl group introduces the strategic benefits of fluorination. The fluorine atom on the phenyl ring is expected to modulate the electronic properties of the entire aryl substituent and influence its interaction with biological targets. Its position at the meta- (3-) position specifically affects the electronic landscape and conformational preferences of the phenyl ring.
Therefore, this compound is a rationally designed molecule that combines the biologically active pyrimidinedione scaffold with the property-modulating effects of a fluorine atom on an appended aryl ring. Research into such compounds aims to explore how the interplay between the core heterocycle and the specific fluorinated substituent can lead to novel bioactive agents.
Table 3: Physicochemical Data of Related 5-Substituted Pyrimidinediones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Aminouracil | 932-52-5 | C₄H₅N₃O₂ | 127.10 chemeo.com |
| 5-Fluorouracil | 51-21-8 | C₄H₃FN₂O₂ | 130.08 nih.gov |
| 5-(Trifluoromethyl)uracil | 54-20-6 | C₅H₃F₃N₂O₂ | 180.08 nist.govnist.gov |
| This compound | N/A | C₁₀H₇FN₂O₂ | 206.18 |
Structure
3D Structure
Properties
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZCHBGOGHBGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Fluorophenyl 2,4 1h,3h Pyrimidinedione and Analogous Fluorinated Pyrimidinedione Scaffolds
Foundational Synthetic Routes to the 2,4(1H,3H)-Pyrimidinedione Core
The 2,4(1H,3H)-pyrimidinedione, or uracil (B121893), scaffold is a cornerstone of numerous biologically active molecules. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods for constructing this heterocyclic system.
Cyclization and Condensation Reactions in Pyrimidinedione Formation
The most traditional and widely employed method for the synthesis of the 2,4(1H,3H)-pyrimidinedione core involves the cyclocondensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. This approach typically utilizes a β-dicarbonyl compound or its equivalent, which reacts with urea under acidic or basic conditions to form the six-membered pyrimidinedione ring.
A classic example is the reaction of ethyl acetoacetate (B1235776) with urea. The reaction mechanism generally proceeds through an initial condensation to form a ureide intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrimidinedione ring. Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this fundamental transformation.
Strategies for N-Alkylation and Annulation of Pyrimidinedione Systems
Modification of the pyrimidinedione core at the nitrogen positions (N-1 and N-3) is crucial for diversifying the chemical space and modulating the biological activity of these compounds. N-alkylation is a common strategy to introduce various substituents onto the pyrimidinedione ring.
Direct alkylation of the pyrimidinedione ring with alkyl halides can lead to a mixture of N-1, N-3, and sometimes O-alkylated products. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. For instance, direct alkylation of 5-fluorouracil (B62378) with saturated and allylic halides under controlled conditions has been reported to occur at the N-3 and N-1 positions, respectively.
Annulation reactions, where a new ring is fused to the pyrimidinedione scaffold, represent another important strategy for creating more complex heterocyclic systems. These reactions can significantly alter the shape and electronic properties of the parent molecule, leading to novel compounds with unique biological profiles.
Targeted Synthesis of Fluorinated Pyrimidinedione Derivatives with Aryl Substitutions at Position 5
The introduction of an aryl group, particularly a fluorinated phenyl ring, at the 5-position of the pyrimidinedione core is a key step in the synthesis of 5-(3-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione and its analogues. Various modern synthetic methods have been developed to achieve this transformation with high efficiency and selectivity.
Introduction of the Fluorophenyl Moiety via Multicomponent Reactions (e.g., Aldol-Michael Addition)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. beilstein-journals.org By using 3-fluorobenzaldehyde (B1666160) as the aldehyde component, this reaction can be employed to introduce the 3-fluorophenyl group at the 4-position of the resulting dihydropyrimidine (B8664642) ring, which can then be a precursor to the target 5-substituted uracil.
The reaction mechanism is believed to proceed through an initial aldol (B89426) condensation of the aldehyde and the β-ketoester, followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to form the dihydropyrimidinone product. beilstein-journals.org
Another relevant approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which can be part of a tandem sequence leading to the formation of the pyrimidinedione ring with the desired substitution.
Green Chemistry Approaches and Catalytic Methods for Pyrimidinedione Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrimidinedione derivatives, focusing on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of water as a solvent in organic reactions is highly desirable from a green chemistry perspective. Several methodologies for the synthesis of pyrimidinedione derivatives in aqueous media have been reported. For instance, a one-pot, three-component reaction of anilines, aldehydes, and barbituric acids catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in water has been shown to be an efficient method for the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-2,4-diones. researchgate.net
Various catalytic systems have been developed to improve the efficiency and selectivity of pyrimidinedione synthesis. These include both homogeneous and heterogeneous catalysts. For the Biginelli reaction, a wide range of Lewis and Brønsted acids have been employed as catalysts. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of 5-aryluracils. nih.gov This reaction typically involves the coupling of a 5-halouracil derivative with an arylboronic acid in the presence of a palladium catalyst and a base.
| Catalyst | Reaction Type | Substrates | Solvent | Yield |
| Yb(OTf)₃ | Biginelli Reaction | Fluorous benzaldehydes, urea/thiourea, acetylacetone | Acetonitrile (B52724) | 85-95% |
| Iodine | Biginelli-type Reaction | Mono-substituted urea, alkylaldehyde, arylaldehyde | Acetonitrile | Good yields |
| Pd₂(dba)₃ | Direct Arylation | 1-N-benzyl-5-iodouracil, arenes | DMF | Moderate to high yields |
| Pd(OAc)₂/Cs₂CO₃/PivOH | Direct Arylation | 5-halouracils, heteroarenes | DMF | Good yields |
Microwave-Assisted Organic Synthesis for Expedited Fluorinated Pyrimidinedione Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrimidine (B1678525) derivatives.
The Biginelli reaction, for example, can be efficiently carried out under microwave irradiation, often in the absence of a solvent, leading to a more environmentally friendly process. nih.gov The use of microwave heating can dramatically reduce the reaction times for the synthesis of dihydropyrimidinones from hours to minutes. researchgate.net
Microwave-assisted Suzuki-Miyaura coupling reactions have also been reported for the synthesis of 5-aryluracils, providing a rapid and efficient route to these compounds. organic-synthesis.com
| Reaction Type | Conditions | Time | Yield |
| Biginelli Reaction | Microwave irradiation, Yb(OTf)₃ catalyst | 20 min | 85-95% |
| Pyrimido[4,5-b]quinoline-2,4-dione synthesis | Microwave heating, DABCO catalyst, water | < 1 min | Generally higher than conventional heating |
Regioselective Functionalization Strategies for Fluorinated Pyrimidinediones
The biological properties of fluorinated pyrimidinediones can be finely tuned by introducing various substituents at specific positions of the heterocyclic ring. Regioselective functionalization allows for the precise modification of the scaffold, enabling the exploration of structure-activity relationships.
Selective Derivatization at C-5, C-6, and N-1 Positions of the Pyrimidinedione Ring
The C-5 position of the pyrimidinedione ring is a common site for modification, often involving the introduction of aryl or heteroaryl groups. Palladium-catalyzed cross-coupling reactions are instrumental in this regard. For instance, the direct C-H arylation of protected uracils offers a regioselective route to 5-aryluracil bases. nih.gov The choice of catalyst and reaction conditions can dictate the position of arylation. For example, Pd-catalyzed C-H arylations without copper(I) iodide (CuI) preferentially yield 5-aryl-1,3-dibenzyluracils, while the presence of CuI directs the arylation to the C-6 position. nih.gov Subsequent deprotection affords the free arylated uracil bases in good yields. nih.gov
Another powerful technique for C-5 arylation is the use of photoredox catalysis. This method allows for the direct C-5 (hetero)arylation of uracil and uridine (B1682114) substrates with (hetero)aryl diazonium salts under visible light. nih.gov This approach is advantageous as it often proceeds in aqueous solutions at room temperature without the need for transition-metal catalysts, which can contaminate the final products. nih.govresearchgate.net
Palladium-catalyzed direct arylation of 5-halouracils provides another efficient route to 5-arylated analogs. acs.org For example, 1-N-benzyl-5-iodouracil can be coupled with various arenes and heteroarenes in the presence of a palladium catalyst and a promoter like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.org This method avoids the use of organometallic precursors such as arylboronic acids or stannanes. acs.org
Derivatization at the N-1 position is also a key strategy for modifying the properties of pyrimidinediones. While specific examples for this compound are not detailed in the provided search results, the general principles of N-alkylation of pyrimidinediones are well-established in organic synthesis.
Incorporation of Radioactive and Stable Isotopes for Mechanistic Elucidation
Isotopic labeling is a crucial tool for understanding the mechanisms of action, metabolic pathways, and binding interactions of drug candidates. Both radioactive and stable isotopes can be incorporated into fluorinated pyrimidinedione scaffolds.
Radioactive isotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), are commonly used in tracer studies. For example, if ¹⁴C-labeled uracil is introduced into a biological system, the radioactivity will be incorporated into newly synthesized RNA molecules, allowing for the tracking of RNA synthesis and metabolism. nih.govnih.gov The synthesis of ¹⁴C-labeled pyrimidinediones can be achieved by using labeled starting materials. For instance, 6-methyl(4,6-¹⁴C)uracil can be synthesized from the condensation of urea with labeled (2,4-¹⁴C)acetoacetic ester. researchgate.net
Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and can be used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to probe molecular structure and dynamics. researchgate.net The synthesis of stable-isotope enriched 5-methylpyrimidines has been reported for use as probes of base reactivity in DNA. nih.gov For instance, ¹⁵N-labeled pyridines, which are structurally related to the pyrimidine core, serve as sensitive NMR probes for studying hydrogen bonding and protonation states. beilstein-journals.org The synthesis of these labeled compounds often involves using an isotopically enriched source, such as ¹⁵N-labeled ammonium (B1175870) chloride. beilstein-journals.org Fluorine-18 (¹⁸F), a positron-emitting radionuclide, is of particular interest for positron emission tomography (PET) imaging. Various methods have been developed for the synthesis of ¹⁸F-labeled amino acid analogs, which can be adapted for labeling fluorinated pyrimidinediones. mdpi.com
Comparative Analysis of Synthetic Efficiencies and Yields Across Different Methodologies
The choice of synthetic methodology for producing this compound and its analogs is often guided by factors such as yield, regioselectivity, atom economy, and the availability of starting materials.
Palladium-catalyzed direct C-H arylation methods have emerged as highly efficient strategies. They offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The yields for these reactions can be moderate to good. researchgate.net For example, the palladium-catalyzed direct 5-arylation of 1,3-dimethyluracil (B184088) with a range of aryl bromides has been shown to produce 5-aryluracil derivatives in moderate to good yields. researchgate.net
Visible-light-promoted C-H arylation using diazonium salts is another high-yielding approach, particularly noted for its mild reaction conditions and use of water as a solvent. nih.govresearchgate.net
The Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, is a widely used and highly efficient method for C-C bond formation. While specific yields for the synthesis of this compound via this method were not found in the search results, the Suzuki coupling of a broad range of N- and S-heterocyclic substrates with arylboronic acids is known to proceed in quantitative yields under optimized conditions. nih.gov The efficiency of the Suzuki-Miyaura reaction can be influenced by the nature of the substituents on the coupling partners. For instance, in the synthesis of 6-alkynyl-5-aryluracils, electron-donating groups on the arylalkyne were found to activate the compound for the subsequent Suzuki reaction, leading to higher yields. nih.gov
The following interactive table provides a comparative overview of yields for different synthetic methodologies for 5-aryluracil derivatives, based on available literature data.
| Synthetic Methodology | Substrates | Catalyst/Conditions | Product | Yield (%) |
| Pd-catalyzed Direct C-H Arylation | 1,3-dibenzyluracil and aryl halides | Pd catalyst | 5-aryl-1,3-dibenzyluracil | Good |
| Visible-Light-Promoted C-H Arylation | Uracil and diazonium salts | Photoredox catalyst, blue light, water | 5-aryluracil | Not specified |
| Pd-catalyzed Direct Arylation | 1-N-benzyl-5-iodouracil and arenes | [Pd₂(dba)₃], TBAF, DMF | 5-aryluracil | Not specified |
| Suzuki-Miyaura Coupling | 5-bromo-6-chloro-1,3-dimethyluracil and arylboronic acids | Pd(PPh₃)Cl₂ | 1,3-dimethyl-5-aryl-6-chlorouracil | Good to Very Good |
| Suzuki-Miyaura Coupling | Chloropyridines and arylboronic acids | Pd catalyst, water/n-butanol | Arylpyridines | Quantitative |
Computational Chemistry and Molecular Modeling Studies of 5 3 Fluorophenyl 2,4 1h,3h Pyrimidinedione Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict the most stable three-dimensional arrangement of atoms—the optimized geometry. These calculations are often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately model intermolecular interactions. wjarr.com
For 5-(3-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione, DFT is employed to calculate the minimum energy conformation. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is found. researchgate.net This optimized structure is crucial for all subsequent computational analyses, including reactivity and docking studies. Key energetic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2=O | 1.23 Å |
| Bond Length | C4=O | 1.24 Å |
| Bond Length | C5-C(phenyl) | 1.48 Å |
| Bond Length | C(phenyl)-F | 1.35 Å |
| Bond Angle | N1-C2-N3 | 115.5° |
| Bond Angle | C4-C5-C6 | 118.0° |
| Dihedral Angle | C4-C5-C(phenyl)-C(phenyl) | 45.2° |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. It is particularly effective for predicting ultraviolet-visible (UV-Vis) absorption spectra. The method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, and the oscillator strength (f), which indicates the probability of a given electronic transition occurring.
For this compound, TD-DFT calculations can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). These theoretical predictions can be correlated with experimentally obtained spectra to validate the computational model and provide a detailed understanding of the molecule's photophysical properties. researchgate.net
Table 2: Illustrative Predicted Electronic Transitions for this compound by TD-DFT
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.55 | 272 | 0.215 | HOMO -> LUMO |
| 5.10 | 243 | 0.188 | HOMO-1 -> LUMO |
| 5.85 | 212 | 0.350 | HOMO -> LUMO+1 |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method provides theoretical ¹H and ¹³C NMR spectra.
These calculated chemical shifts can be directly compared with experimental data. A strong correlation between the theoretical and experimental values serves to confirm the molecule's structure. For this compound, GIAO calculations performed on the DFT-optimized geometry can aid in the assignment of complex spectral peaks and validate the computed three-dimensional structure. Discrepancies between calculated and observed shifts can often be attributed to solvent effects or conformational dynamics not captured in the gas-phase calculation.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. The analysis quantifies the stabilization energy (E²) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-N3) | 25.4 |
| LP(2) O(C2) | σ(N1-C2) | 28.1 |
| π(C5-C6) | π(C(phenyl)-C(phenyl)) | 15.8 |
| LP(3) F | σ(C(phenyl)-C(phenyl)) | 4.2 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics provides a static, zero-kelvin view of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. mdpi.com MD simulations are essential for exploring the conformational landscape, understanding flexibility, and assessing the influence of the solvent environment. nih.gov
For this compound, MD simulations, typically run for hundreds of nanoseconds using force fields like AMBER or GROMOS, can reveal how the molecule behaves in a physiological environment (e.g., in explicit water). mdpi.comsemanticscholar.org Key analyses include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's backbone atoms from the initial structure over time, indicating when the simulation has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule, such as the rotatable bond between the pyrimidine (B1678525) and phenyl rings.
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule exposed to the solvent, which is important for understanding solubility and interactions with biological macromolecules. mdpi.com
These simulations provide a comprehensive view of the molecule's flexibility and its interactions with the surrounding solvent, which are critical factors for predicting its bioavailability and binding behavior.
In Silico Molecular Docking and Scoring Approaches for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is central to structure-based drug design, helping to identify potential biological targets and elucidate binding mechanisms. nih.gov
The process for this compound involves:
Receptor Preparation: Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB). mdpi.com Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
Ligand Preparation: Using the low-energy conformation of the pyrimidinedione derivative obtained from DFT calculations.
Docking Simulation: Placing the ligand into the active site of the receptor and using a scoring function to evaluate thousands of possible binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating stronger binding. wjarr.com
Given the structural motifs present in this compound, plausible targets for docking studies include enzymes like cyclooxygenases (COX-1 and COX-2) or various protein kinases, which are often targeted by pyrimidine-based inhibitors. wjarr.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for designing more potent analogs. researchgate.net
Table 4: Illustrative Molecular Docking Results for this compound with Cyclooxygenase-2 (COX-2)
| Binding Affinity (kcal/mol) | Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| -8.9 | Arg120 | Hydrogen Bond (O on C4) | 2.8 |
| Tyr355 | Hydrogen Bond (N-H on N3) | 3.1 | |
| Val523 | Hydrophobic (Phenyl Ring) | 3.9 | |
| Ser353 | Halogen Bond (Fluorine) | 3.4 |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and medicinal chemistry. These methodologies are applied to understand the relationship between the chemical structure of a compound and its biological activity. For systems involving this compound and its analogs, these approaches offer a rational framework for designing new derivatives with potentially enhanced therapeutic properties.
The fundamental principle of QSAR is to develop a mathematical model that correlates the variation in the biological activity of a series of compounds with the changes in their molecular features, which are quantified by molecular descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
A hypothetical QSAR study on a series of 5-phenyl-2,4(1H,3H)-pyrimidinedione derivatives, including the 3-fluoro substituted compound, would begin with the generation and collection of a dataset of compounds with their corresponding biological activities (e.g., inhibitory concentration, IC50). Subsequently, a wide range of molecular descriptors for each compound would be calculated using specialized software.
Table 1: Hypothetical Molecular Descriptors for a Series of 5-Phenyl-2,4(1H,3H)-pyrimidinedione Derivatives
| Compound | R-group (at phenyl ring) | pIC50 | LogP | Molar Refractivity (MR) | Electronic Effect (Hammett's σ) | Dipole Moment (Debye) |
| 1 | H | 5.2 | 1.5 | 45.3 | 0.00 | 2.1 |
| 2 | 3-F | 5.8 | 1.7 | 45.4 | 0.34 | 2.5 |
| 3 | 4-Cl | 6.1 | 2.1 | 49.8 | 0.23 | 2.3 |
| 4 | 3-CH3 | 5.5 | 2.0 | 50.1 | -0.07 | 2.0 |
| 5 | 4-OCH3 | 5.9 | 1.6 | 51.5 | -0.27 | 2.8 |
Once the data is compiled, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are employed to build the QSAR model. For instance, a simplified, hypothetical QSAR equation derived from the data in Table 1 might look like:
pIC50 = 0.5 * LogP + 0.02 * MR + 1.2 * σ + 4.5
This equation would suggest that hydrophobicity (LogP) and the electron-withdrawing nature of the substituent (positive σ value) have a significant positive correlation with the biological activity, while the steric bulk (MR) has a minor positive contribution.
More sophisticated 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. nih.govmdpi.comnih.gov These methods generate 3D contour maps that highlight regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields could lead to an increase or decrease in activity. For a series of pyrimidine derivatives, these maps could guide the rational placement of substituents on the phenyl ring to optimize interactions with a biological target. mdpi.com
The insights gained from such QSAR models are instrumental in the design of new analogs of this compound. For example, if a QSAR model indicates that increased electron-withdrawing character at the meta-position of the phenyl ring is beneficial for activity, new derivatives could be synthesized with substituents like nitro or cyano groups at that position. Conversely, if steric bulk is found to be detrimental in a specific region, smaller substituents would be prioritized. These predictive models help to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources in the drug development process. rsc.org
Structure Activity Relationship Sar Investigations in Fluorinated Pyrimidinedione Derivatives
Impact of Fluorine Substitution Pattern on Molecular Recognition and Activity
The position of fluorine substitution on the phenyl ring or the pyrimidine (B1678525) core of 5-phenylpyrimidinedione derivatives has a profound impact on their interaction with biological targets. The unique properties of fluorine, including its small size, high electronegativity, and ability to form specific non-covalent interactions, allow it to serve as a powerful modulator of activity.
Research on pyrrolo[2,3-d]pyrimidine analogues has demonstrated that fluorination can dramatically enhance antiproliferative activity. For instance, a 2′-fluoro substituted analogue (Compound 8 in the study) showed a nine-fold to eleven-fold increase in growth inhibition against specific cell lines compared to its non-fluorinated parent compound (Compound 2 ). nih.gov This highlights that the introduction of fluorine is not merely an isosteric replacement for hydrogen but an active contributor to the pharmacophore. The regioisomeric position of the fluorine atom is critical; its placement dictates whether the activity is improved or diminished. nih.gov
Table 1: Effect of Fluorination on Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Analogues nih.gov
| Compound | Substitution | Cell Line | IC₅₀ (nM) | Fold Increase in Activity vs. Non-fluorinated |
|---|---|---|---|---|
| 2 | Non-fluorinated | FRα-expressing RT16 | 6.3 | - |
| 8 | 2'-Fluoro | FRα-expressing RT16 | 1.4 | 11x |
| 2 | Non-fluorinated | PCFT-expressing R2/PCFT4 | 213 | - |
| 8 | 2'-Fluoro | PCFT-expressing R2/PCFT4 | 207 | 9x |
Role of the 3-Fluorophenyl Moiety at Position 5 on the Pyrimidinedione Core in Modulating Biochemical Interactions
The C-5 position of the pyrimidinedione (uracil) ring is a critical site for substitution, as modifications here can directly influence interactions with enzyme active sites without disrupting the hydrogen bonding capabilities of the core heterocycle. mdpi.comnih.govrsc.org The attachment of an aryl group at this position creates a scaffold that can be tailored for specific targets.
The 3-fluorophenyl moiety, in particular, has been shown to play a precise role in molecular recognition. In a study of 5-aryl-2,4-diaminopyrimidine compounds as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a cocrystal structure revealed the specific interactions of this group. The 3-fluorophenyl ring at the C-5 position of the pyrimidine core was found to form a direct π–π stacking interaction with the aromatic side chain of a tyrosine residue (Tyr-262) in the IRAK4 active site. nih.gov This type of interaction is crucial for anchoring the inhibitor in the binding pocket, contributing significantly to its potency.
This finding underscores the importance of the meta-position of the fluorine atom. A fluorine at the 3-position maintains the key π-system for stacking while altering the electronic properties of the ring, potentially enhancing the strength of the interaction compared to an unsubstituted phenyl ring. The electronegativity of the fluorine atom can polarize the phenyl ring, favorably modulating the electrostatic and van der Waals forces involved in the π–π stacking with the tyrosine residue.
Influence of Substituents on the Pyrimidinedione Nitrogen and Carbon Atoms (e.g., N-1, C-6) on Molecular Functionality
Modifications at other positions on the pyrimidinedione ring, such as the N-1 and C-6 atoms, are well-established strategies for tuning the biological activity of this class of compounds. researchgate.net
C-6 Position: The C-6 position is adjacent to the C-5 aryl substituent and modifications here can influence the orientation of the C-5 group, as well as provide additional interaction points. The addition of a benzoyl group at the C-6 position of the pyrimidinedione ring was shown to have the greatest contribution to antiviral activity in a series of HIV-1 reverse transcriptase inhibitors. bohrium.com Furthermore, in a series of anti-cancer agents based on a 5-phenylpyrimidine (B189523) scaffold, a chloro substituent at the C-6 position was a key feature of the most potent compounds. nih.gov
Table 2: Influence of N-1 and C-6 Substituents on Anti-HIV-1 Activity bohrium.com
| Compound Scaffold | N-1 Substituent | C-6 Substituent | Relative Contribution to Antiviral Activity |
|---|---|---|---|
| 5-isopropyl-pyrimidinedione | Cyclopropylmethyl | H | Significant |
| 5-isopropyl-pyrimidinedione | Cyclopropylmethyl | 3,5-Dimethylbenzoyl | Very High |
| 5-isopropyl-pyrimidinedione | Phenyl | H | Significant |
| 5-isopropyl-pyrimidinedione | H | 3,5-Dimethylbenzoyl | Moderate |
Stereochemical Considerations and Chiral Influences on Biological Activity
While 5-(3-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione itself is an achiral molecule, the introduction of substituents can create stereogenic centers, making stereochemistry a critical factor in determining biological activity. This is particularly relevant in the synthesis of dihydropyrimidine (B8664642) (DHPM) derivatives, which often possess a chiral center at the C-4 position.
It is well-documented that the biological activity of chiral DHPMs is highly dependent on the absolute configuration at the C-4 stereocenter. scispace.com For certain dihydropyrimidine calcium channel blockers, it was found that the therapeutic effect was exclusively associated with one enantiomer. In some cases, individual enantiomers have even been shown to possess opposing pharmacological activities. scispace.com This stereoselectivity arises from the three-dimensional nature of receptor binding sites and enzyme active sites, which preferentially recognize and bind to one enantiomer over the other.
The development of methods for the catalytic enantioselective synthesis of these chiral molecules is therefore of considerable interest, allowing for the isolation of the more active enantiomer and avoiding potential off-target effects or reduced efficacy from the less active one. researchgate.net
Conformational Rigidity and Flexibility in Fluorinated Pyrimidinedione Frameworks
X-ray crystallography studies of related compounds provide valuable insight into these conformational preferences. In the crystal structure of 5,5′-[(4-fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione], the dihedral angles between the central 4-fluorophenyl ring and the two pyrimidinedione rings were determined to be 73.32° and 63.81°. nih.gov This indicates a significantly twisted, non-planar conformation. Such a twisted arrangement can be crucial for activity, as it may allow the molecule to adopt a shape that is complementary to a non-planar binding pocket.
The crystal packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions. researchgate.net The introduction of a fluorine atom can influence these packing arrangements by participating in weak C—H···F hydrogen bonds or by altering the electronic nature of the aromatic ring, thereby modulating π–π stacking interactions. These forces collectively influence the conformational rigidity of the framework, which in turn affects its binding properties and ultimately its biological function.
Molecular Mechanism Research and Biochemical Interaction Studies of Fluorinated Pyrimidinediones
Mechanistic Studies of Enzyme Inhibition by Fluorinated Pyrimidinediones
Fluorinated pyrimidinediones, particularly 5-FU, are known to exert their biological effects through the inhibition of several key enzymes involved in nucleic acid synthesis and metabolism. This inhibition is a cornerstone of their activity.
Interaction with Thymidylate Synthase (TS) and Flavin-Dependent Thymidylate Synthase (FDTS)
The most well-characterized mechanism of action for fluorinated pyrimidines is the inhibition of Thymidylate Synthase (TS). After intracellular conversion to the active metabolite 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), the compound forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the enzyme's function, which is to catalyze the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death.
Flavin-Dependent Thymidylate Synthases (FDTS) represent a different class of enzymes that also produce dTMP but utilize a flavin cofactor and a different chemical mechanism. While classical TS is the established target for drugs like 5-FU in humans, FDTS is found in many pathogenic organisms, making it a potential target for selective antimicrobial agents. The catalytic mechanism of FDTS is distinct from its human counterpart, offering opportunities for the design of specific inhibitors with potentially lower host toxicity.
Inhibition of Other Key Enzymes (e.g., DNA Topoisomerase 1, tRNA Methyltransferase 2 Homolog A, Pseudouridylate Synthase, Dipeptidyl Peptidase IV)
Beyond Thymidylate Synthase, the metabolites of fluorinated pyrimidines have been shown to interfere with other critical cellular enzymes:
DNA Topoisomerase 1 (Top1): The incorporation of 5-FU metabolites into DNA can lead to the poisoning of Top1. Top1 is an enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. The presence of the fluorinated base in the DNA strand can trap the Top1-DNA cleavage complex, leading to lethal double-strand breaks.
tRNA Methyltransferase 2 Homolog A (TRMT2A): This enzyme, also known as RUMT, is responsible for the formation of 5-methyluridine (B1664183) (ribothymidine) at position 54 in the T-loop of transfer RNA (tRNA). The incorporation of 5-fluorouridine (B13573) triphosphate (FUTP) into tRNA can inhibit TRMT2A, disrupting tRNA maturation and function.
Pseudouridylate Synthase (Pus): These enzymes convert uridine (B1682114) into pseudouridine (B1679824) (Ψ), the most common RNA modification, which plays a role in stabilizing RNA structure. 5-FU incorporated into RNA has been implicated in the inhibition of pseudouridylate synthases, further contributing to RNA dysfunction.
Dipeptidyl Peptidase IV (DPP-4): Some pyrimidinedione derivatives have been specifically designed and synthesized as inhibitors of DPP-4, an enzyme involved in glucose metabolism. Studies have shown that compounds with a pyrimidinedione scaffold can exhibit potent inhibitory activity against this enzyme. Furthermore, DPP-4 inhibitors have been observed to ameliorate intestinal mucositis induced by 5-FU, suggesting a complex interplay between these pathways.
Table 1: Enzymes Inhibited by Fluorinated Pyrimidine (B1678525) Metabolites
| Enzyme | Abbreviation | Function | Consequence of Inhibition |
|---|---|---|---|
| Thymidylate Synthase | TS | dTMP synthesis for DNA | Depletion of DNA precursors, disruption of DNA replication |
| DNA Topoisomerase 1 | Top1 | Relieves DNA torsional stress | Trapping of cleavage complexes, DNA strand breaks |
| tRNA Methyltransferase 2 Homolog A | TRMT2A | tRNA modification (m5U54) | Disruption of tRNA structure and function |
| Pseudouridylate Synthase | Pus | RNA modification (uridine to pseudouridine) | Impaired RNA stability and function |
Biochemical Pathways Modulated by Pyrimidinedione Derivatives
The primary biochemical pathway disrupted by fluorinated pyrimidinediones like 5-FU is pyrimidine metabolism . By mimicking the natural pyrimidine uracil (B121893), these compounds are processed by cellular machinery into fraudulent nucleotides. These fraudulent nucleotides then interfere with nucleic acid synthesis through two main routes:
The DNA-directed pathway: Inhibition of Thymidylate Synthase by FdUMP starves the cell of thymidine, a crucial component of DNA.
The RNA-directed pathway: The metabolite 5-fluorouridine triphosphate (FUTP) is extensively incorporated into various RNA species (mRNA, tRNA, rRNA), leading to errors in RNA processing, maturation, and function.
This dual disruption of both DNA and RNA synthesis pathways is a key aspect of the biochemical modulation by these compounds.
Molecular Probes for Nucleic Acid Structure and Dynamics Research
The unique properties of the fluorine atom have made fluorinated pyrimidines valuable tools for biophysical studies of nucleic acids.
Studies on Base Pairing, Stacking, and Ion Binding in Nucleic Acid Duplexes
Fluorinated pyrimidines serve as effective probes for investigating the forces that govern nucleic acid stability.
Base Pairing: Computational and experimental studies have investigated the thermodynamics of base pairing involving fluorinated analogs. While they form pairs with natural bases, the interactions can be less favorable than canonical Watson-Crick pairs due to altered electrostatic potentials. The fluorine atom can participate in stabilizing C-F···H-N dipolar interactions.
Base Stacking: The electron-withdrawing nature of the fluorine atom influences the aromatic character of the pyrimidine ring, which in turn affects the stacking interactions between adjacent bases in a duplex.
Ion Binding: The incorporation of fluorinated pyrimidines into DNA can affect the binding of metal ions within the major and minor grooves of the duplex. For instance, the binding selectivity of certain metal ions to a 5-fluorouracil (B62378)–5-fluorouracil pair in a DNA duplex has been shown to be dependent on pH.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 5-(3-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | - |
| 5-Fluorouracil | 5-FU |
| 5-fluoro-2'-deoxyuridine-5'-O-monophosphate | FdUMP |
| 5-fluorouridine triphosphate | FUTP |
| deoxyuridine monophosphate | dUMP |
| deoxythymidine monophosphate | dTMP |
| 5,10-methylenetetrahydrofolate | - |
| pseudouridine | Ψ |
Receptor Binding and Ligand-Protein Interaction Analysis at the Molecular Level
Currently, publicly available scientific literature lacks specific studies detailing the receptor binding profile and ligand-protein interactions of this compound. While research into fluorinated pyrimidinediones as a class has identified various biological targets, dedicated analysis of this specific compound's binding affinities and molecular interactions with proteins has not been reported.
The unique positioning of the fluorine atom on the phenyl ring is anticipated to influence the compound's electronic distribution and conformational preferences, which would be critical determinants in its interaction with protein binding pockets. The pyrimidinedione core structure is a well-known pharmacophore that participates in hydrogen bonding and other non-covalent interactions. However, without experimental data from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking studies specifically for this compound, any discussion of its precise binding mode remains speculative.
Investigation of Cellular Pathway Modulation at a Fundamental Biochemical Level
Detailed investigations into the effects of this compound on specific cellular pathways are not yet available in the peer-reviewed literature. The broader class of fluorinated pyrimidines is known to interfere with nucleotide synthesis and can be incorporated into DNA and RNA, leading to downstream effects on cellular processes. However, the specific impact of the 3-fluorophenyl substitution on these activities for the compound has not been elucidated.
To understand its influence on cellular signaling, studies involving techniques such as kinase activity assays, reporter gene assays, and global proteomic or transcriptomic analyses would be necessary. These investigations would be crucial in identifying the specific cellular pathways modulated by this compound and in characterizing its mechanism of action at a biochemical level. Without such dedicated research, a definitive account of its cellular pathway modulation cannot be provided at this time.
Future Research Directions and Emerging Trends in Fluorinated Pyrimidinedione Chemistry
Design and Synthesis of Novel Pyrimidinedione Analogs with Tuned Fluorination Patterns
The precise placement and number of fluorine atoms on the pyrimidinedione framework are critical design elements that researchers are actively exploring to optimize therapeutic potential. The focus is shifting from simple monofluorination to more complex patterns, including di- and tri-fluorination, as well as the introduction of fluorine-containing functional groups like trifluoromethyl (-CF3). This "tuning" allows for the fine modulation of electronic properties and conformational preferences, which can lead to enhanced target specificity and potency. For example, fluorine-containing Dipeptidyl Peptidase-4 (DPP-4) inhibitors have been shown to exhibit significantly higher inhibitory activity—in some cases up to 10-fold more—than their non-halogenated counterparts. researchgate.net The systematic synthesis of analogs with varied fluorination patterns is a key strategy for building comprehensive structure-activity relationship (SAR) models, which are essential for rational drug design.
| Analog Type | Fluorination Strategy | Intended Physicochemical Effect | Potential Therapeutic Application |
|---|---|---|---|
| Positional Isomers | Varying fluorine position on the phenyl ring (e.g., 2-fluoro, 4-fluoro) | Alteration of dipole moment and hydrogen bonding capability | Enzyme Inhibition (e.g., DPP-4) |
| Polyfluorinated Analogs | Introduction of multiple fluorine atoms (e.g., difluoro, trifluoro) | Increased metabolic stability and lipophilicity | Anticancer, Antiviral |
| Fluorinated Functional Groups | Incorporation of groups like -CF3 or -OCF3 | Enhanced binding affinity and membrane permeability | CNS disorders, Anti-inflammatory |
Integration of Advanced Artificial Intelligence and Machine Learning in Pyrimidinedione Design and Prediction
Exploration of Sustainable and Green Catalytic Systems for Pyrimidinedione Production
In line with the global push for environmental responsibility, "green chemistry" principles are becoming increasingly important in pharmaceutical manufacturing. nih.gov Research is actively focused on developing sustainable methods for synthesizing pyrimidine (B1678525) derivatives. eurekaselect.comresearchgate.net This involves replacing harsh reagents and solvents with more environmentally benign alternatives and employing efficient catalytic systems. Innovations include the use of nanocatalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasonic irradiation. nih.govresearchgate.net Multicomponent reactions, which allow for the construction of complex molecules in a single step, are also being explored as a way to improve atom economy and reduce waste, making the production of fluorinated pyrimidinediones more sustainable. mdpi.com
Expanding the Scope of Molecular Targets and Biochemical Pathways Influenced by Fluorinated Pyrimidinediones
While pyrimidines are classically known for their roles in nucleic acid metabolism, the structural diversity of synthetic pyrimidinediones allows them to interact with a much broader range of biological targets. nih.gov Research has identified novel pyrimidinedione derivatives as potent inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4), which is a key target in the treatment of type 2 diabetes. researchgate.netnih.gov Furthermore, other studies have investigated their potential as anticancer agents through the inhibition of targets like thymidylate synthase. researchgate.net The unique electronic properties conferred by fluorine can facilitate interactions with a variety of protein binding sites, opening up possibilities for developing therapies for a wide array of diseases by targeting diverse biochemical pathways. nih.gov
Development of Advanced Analytical Platforms for Real-Time Monitoring of Pyrimidinedione Interactions
A deep understanding of how a drug molecule interacts with its target is fundamental to designing more effective medicines. To this end, advanced analytical platforms are being employed to study the binding kinetics and thermodynamics of pyrimidinedione derivatives in real-time. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide precise, quantitative data on binding affinity and specificity. High-resolution structural methods, including X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), allow scientists to visualize the exact orientation of the compound within the target's binding pocket. This detailed molecular information is invaluable for guiding the iterative process of lead optimization and designing next-generation fluorinated pyrimidinediones with superior therapeutic profiles.
Q & A
Q. What are the common synthetic routes for 5-(3-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione?
The compound is typically synthesized via acylation of 5-fluorouracil derivatives using halogenated acyl chlorides. For example, 5-fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione was prepared by reacting 5-fluorouracil with 3-methylbutanoyl chloride, followed by recrystallization in diethyl ether at −20 °C . Alternative methods involve condensation reactions with aldehydes under acidic catalysis (e.g., HCl in water at 70 °C), yielding bis-pyrimidinedione derivatives .
Q. How can structural characterization be performed for this compound?
X-ray crystallography is critical for confirming the 3D structure. Refinement protocols involve placing hydrogen atoms in idealized positions with constrained C–H distances (0.95–0.99 Å) and isotropic displacement parameters (Uiso) set to 1.2–1.5 times the attached atom’s Ueq . GC-MS and NMR are also standard for purity and functional group analysis, as demonstrated in studies of analogous pyrimidinediones .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound derivatives?
Reaction parameters such as solvent polarity , temperature , and catalyst type significantly impact product distribution. For example, using HCl in aqueous conditions promotes the formation of bis-pyrimidinediones via aldol-like condensation, whereas non-polar solvents favor monomeric products . Optimization tables (e.g., Table S2 in synthetic studies) are essential for identifying ideal conditions .
Q. What strategies resolve contradictions in reported biological activities of fluorinated pyrimidinediones?
Discrepancies in activity data (e.g., serotonin 5-HT2 antagonism vs. antimicrobial effects) may arise from substituent positioning or conformational flexibility . For instance, 5-phenyl-substituted derivatives exhibit potent 5-HT2 antagonism, while halogenated analogs (e.g., 5-bromo) show divergent behavior . Docking studies and QSAR models are recommended to correlate structural features with activity .
Q. How can metabolic pathways involving this compound be tracked in biological systems?
Metabolic footprinting via LC-MS or isotope labeling can trace intermediates. In related compounds, deamination and dephosphorylation steps convert pyrimidinediones into ribityllumazine precursors, which are critical in flavin biosynthesis . Monitoring these pathways requires coupling enzymatic assays with HPLC-UV profiling .
Q. What advanced analytical methods differentiate polymorphic forms of this compound?
DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) are used to identify polymorphs. For example, recrystallization solvents (e.g., ether vs. ethanol) produce distinct crystal habits, affecting bioavailability . Solid-state NMR further resolves hydrogen-bonding networks critical for stability .
Methodological Considerations
Q. How to optimize yields in multi-step syntheses of fluorinated pyrimidinediones?
- Stepwise purification : Intermediate isolation via column chromatography reduces side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute protocols for uracil derivatives) .
- Catalyst screening : Acidic resins or ionic liquids improve selectivity in condensation reactions .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?
- 5-HT2 receptor binding assays : Radioligand displacement (e.g., [³H]-ketanserin) quantifies antagonist activity .
- Antimicrobial susceptibility testing : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to rule off-target effects .
Data Interpretation and Conflict Resolution
Q. Why do synthetic studies report conflicting product distributions for similar pyrimidinediones?
Variations arise from substrate ratios (e.g., aldehyde:uracil ratio) and reagent purity . For instance, a 1:1 aldehyde:uracil ratio yields bis-pyrimidinediones, while excess aldehyde forms tris-derivatives . Detailed reaction monitoring (TLC, in situ IR) is advised to capture kinetic vs. thermodynamic products.
Q. How to address discrepancies in biological activity across structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
